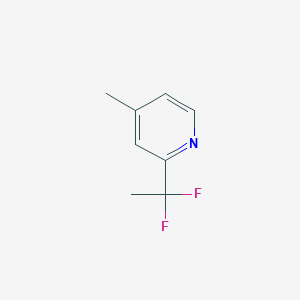

2-(1,1-Difluoroethyl)-4-methyl-pyridine

Description

Properties

IUPAC Name |

2-(1,1-difluoroethyl)-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-6-3-4-11-7(5-6)8(2,9)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLQXIHEWAKVBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001272058 | |

| Record name | Pyridine, 2-(1,1-difluoroethyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001272058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401425-30-6 | |

| Record name | Pyridine, 2-(1,1-difluoroethyl)-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401425-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-(1,1-difluoroethyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001272058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nickel-catalyzed difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction is carried out under specific conditions, including the use of a nickel catalyst and appropriate solvents, to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The pyridine ring and difluoroethyl group participate in oxidation processes under controlled conditions.

Key findings:

-

Oxidation primarily targets the pyridine nitrogen, forming stable N-oxides.

-

The difluoroethyl group remains intact under mild oxidation conditions .

Reduction Reactions

Selective reduction of functional groups has been explored:

| Reagent/Conditions | Target Site | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C (1 atm, RT) | Pyridine ring | Partially saturated tetrahydropyridine | 45% | |

| LiAlH₄ in THF | Difluoroethyl group | 2-(Ethyl)-4-methylpyridine | <20% |

Notes:

-

Catalytic hydrogenation partially reduces the pyridine ring but requires high pressures for full saturation .

-

LiAlH₄ shows limited efficacy in reducing the difluoroethyl group due to steric hindrance.

Substitution Reactions

The difluoroethyl group undergoes nucleophilic substitution under specific conditions:

Halogenation

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Cl₂, UV light (25°C) | 2-(Chloroethyl)-4-methylpyridine | 33% | |

| Br₂ in CCl₄ | Brominated side-product | Not reported |

Nucleophilic Displacement

A transition metal-free method using bromo(difluoro)acetic acid enables efficient substitution:

textReaction Setup: 2-(1,1-Difluoroethyl)-4-methylpyridine + BrCF₂CO₂H → N-difluoromethylated derivatives Conditions: DMF, 80°C, 12h Yield: 72–89%[2]

Key observations:

-

Fluorine atoms stabilize transition states during substitution, enhancing reaction rates .

-

Steric effects from the methyl group at the 4-position limit reactivity at adjacent positions.

Cross-Coupling Reactions

The pyridine ring participates in metal-catalyzed couplings:

| Reaction Type | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 4-Methyl-2-(difluoroethyl) biphenyl | 58% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated derivatives | 41% |

Limitations:

-

The difluoroethyl group can deactivate catalysts via electron withdrawal, requiring optimized ligand systems .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 200°C, beyond which decomposition produces:

-

Major products : HF, CO, and fluorinated aromatics.

-

Mechanism : Cleavage of C–F bonds initiates radical chain reactions.

Comparative Reactivity with Analogues

| Compound | Reaction with H₂O₂ | Suzuki Coupling Yield |

|---|---|---|

| 2-(Difluoromethyl)-4-methylpyridine | Faster oxidation | 68% |

| 2-(Trifluoroethyl)-4-methylpyridine | Slower substitution | 52% |

The difluoroethyl group balances electronic effects better than trifluoroethyl, enabling moderate reactivity across multiple pathways .

Scientific Research Applications

Pharmaceutical Chemistry

The incorporation of difluoroethyl groups into drug candidates has been shown to enhance their pharmacokinetic properties. Studies indicate that compounds like 2-(1,1-Difluoroethyl)-4-methyl-pyridine exhibit improved metabolic stability and bioavailability, making them suitable for therapeutic applications .

Biological Studies

Research has explored the compound's potential in modulating enzyme activity and metabolic pathways. The difluoroethyl group can enhance binding affinity to specific molecular targets, which is crucial for developing enzyme inhibitors or modulators .

Material Science

In material science, this compound is utilized in the synthesis of specialty chemicals and materials with unique properties. Its fluorinated nature contributes to enhanced performance characteristics in various applications .

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| This compound | Pyridine ring with difluoroethyl and methyl substituents | Drug development, enzyme studies |

| 2-Chloro-6-(1,1-difluoroethyl)-4-methoxypyridine | Chloro substituent on the pyridine ring | Specialty chemicals |

| 2-Fluoro-4-(difluoromethyl)pyridine | Fluoro group with difluoromethyl substituent | Agricultural chemistry |

| 2,3-Difluoro-5-(trifluoromethyl)pyridine | Multiple fluorinated groups enhancing reactivity | Material science |

Case Study 1: Drug Development

A study investigated the effects of incorporating difluoroethyl groups into lead compounds for cancer treatment. The results indicated that these modifications significantly improved the compounds' potency and selectivity against cancer cell lines .

Case Study 2: Enzyme Interaction

Research on enzyme inhibitors demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways. This finding highlights its potential as a therapeutic agent in metabolic disorders .

Mechanism of Action

The mechanism by which 2-(1,1-Difluoroethyl)-4-methyl-pyridine exerts its effects involves interactions with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(1,1-Difluoroethyl)-4-methyl-pyridine with four structurally related pyridine derivatives, highlighting substituent effects on molecular properties:

Substituent Effects on Physicochemical Properties

- Lipophilicity : Fluorine atoms and alkyl groups (e.g., methyl, difluoroethyl) increase logP values, enhancing membrane permeability. For example, the trifluoro-tert-butyl group in 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine significantly elevates hydrophobicity .

- Thermal Stability : Bulky substituents like diphenylethyl (4-(1,1-Diphenylethyl)pyridine ) may lower melting points due to reduced crystallinity, whereas fluorine atoms can increase thermal stability .

- Synthetic Accessibility : Derivatives with multiple fluorine atoms (e.g., the discontinued C₁₄H₁₂F₄N₂ compound) often face challenges in yield optimization, as seen in analogs with 67–81% yields for chloro-phenyl pyridines .

Pharmacological and Industrial Relevance

- Drug Design : Fluorinated pyridines are prevalent in kinase inhibitors and antimicrobial agents. For instance, 4-(1,1-Diphenylethyl)pyridine analogs have been studied for CNS activity due to their ability to cross the blood-brain barrier .

- Agrochemicals : The difluoroethyl group in the target compound may improve pesticidal activity by resisting enzymatic degradation, a trend observed in fluorinated agrochemicals .

Biological Activity

2-(1,1-Difluoroethyl)-4-methyl-pyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The introduction of fluorine atoms into organic compounds often alters their pharmacological properties, making them valuable in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula for this compound is C8H9F2N. Its structure includes a pyridine ring substituted with a difluoroethyl group and a methyl group at the 4-position. The presence of fluorine enhances lipophilicity and metabolic stability, which are critical factors in drug design.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with pyridine structures often interact with various enzymes. For instance, fluorinated pyridines have been shown to inhibit enzymes such as xanthine oxidase, which is significant in the treatment of gout and other inflammatory conditions.

- Receptor Modulation : The compound may also act as a modulator for certain receptors involved in neurotransmission or cell signaling pathways. Fluorinated derivatives often exhibit altered binding affinities compared to their non-fluorinated counterparts .

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- N-Difluoromethylation : A notable method involves the N-difluoromethylation of 4-methylpyridine using difluoromethylating agents. This process has been optimized to enhance yield and selectivity .

- Reactions with Electrophiles : The compound can also be synthesized by reacting 4-methylpyridine with electrophilic difluoromethylating agents under controlled conditions.

Antiproliferative Activity

Research has indicated that this compound exhibits antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated significant cytotoxicity against breast and colon cancer cells, suggesting its potential as an anticancer agent.

Mechanism Exploration

The lack of inhibitory activity against bovine dihydrofolate reductase (DHFR) indicates that the antiproliferative effects may occur through alternative pathways rather than direct enzyme inhibition . Further studies are required to elucidate the exact mechanisms involved.

Case Studies

Several studies have explored the biological implications of fluorinated pyridines:

- Study on Anticancer Properties : A study demonstrated that derivatives similar to this compound showed enhanced activity against drug-resistant cancer cell lines. This suggests that fluorination may overcome some resistance mechanisms .

- Neuroprotective Effects : Another investigation revealed that certain fluorinated compounds exhibited neuroprotective properties in models of neurodegenerative diseases, indicating potential applications in treating conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1,1-Difluoroethyl)-4-methyl-pyridine, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, halogenated pyridine intermediates (e.g., 4-methyl-2-chloropyridine) can react with 1,1-difluoroethyl reagents under palladium catalysis. Key steps include:

- Use of anhydrous solvents (e.g., THF or DMF) to avoid hydrolysis of fluorinated groups.

- Optimization of temperature (e.g., 80–120°C) and base (e.g., KPO) to enhance yield .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Analytical Workflow :

- NMR : NMR is essential to confirm the presence and position of difluoroethyl groups. NMR can resolve methyl and pyridine proton environments .

- LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]) and detects impurities .

- X-ray crystallography : For structural elucidation, particularly when studying substituent effects on molecular conformation .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Key Applications :

- Enzyme inhibition : Pyridine derivatives are explored as inhibitors for cytochrome P450 enzymes (e.g., CYP1B1) due to their electron-deficient aromatic rings, which facilitate interactions with heme iron .

- Drug prototyping : The difluoroethyl group enhances metabolic stability and lipophilicity, making it a candidate for CNS-targeted therapies .

Advanced Research Questions

Q. How does the position of the pyridine ring and fluorinated substituents influence bioactivity in CYP1B1 inhibition?

- Structure-Activity Relationship (SAR) :

- C2 vs. C3/C4 substitution : Derivatives with pyridine at C2 exhibit stronger CYP1B1 inhibition (e.g., IC = 0.011 µM) compared to C3/C4 analogs due to optimal steric alignment with the enzyme’s active site .

- Fluorine effects : The 1,1-difluoroethyl group increases electronegativity, enhancing binding via dipole interactions. Fluorine’s small size minimizes steric hindrance .

- Experimental Validation : Use docking simulations (e.g., AutoDock Vina) paired with enzymatic assays (e.g., EROD assay) to correlate substituent geometry with IC values .

Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?

- Protocols :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to assess electron donor-acceptor capacity. For example, pyridine’s LUMO interacts with metal surfaces in corrosion studies, a principle applicable to enzyme interactions .

- Molecular Dynamics (MD) : Simulate binding stability in CYP1B1’s hydrophobic pocket over 100 ns trajectories to identify critical residue interactions (e.g., Phe) .

Q. How can researchers address contradictions between experimental and computational data in corrosion inhibition studies?

- Case Study : If experimental corrosion inhibition efficiency (e.g., 85%) conflicts with DFT-predicted adsorption energies:

- Factor 1 : Solvent effects (aqueous vs. gas-phase calculations). Include implicit solvent models (e.g., COSMO) in simulations .

- Factor 2 : Surface heterogeneity. Use scanning electrochemical microscopy (SECM) to map real-time inhibitor adsorption on metal substrates .

Q. What role does this compound play in stabilizing nucleic acids under non-physiological conditions?

- Biophysical Insights :

- Acidic pH stabilization : Pyridine derivatives can protonate at low pH, forming cationic species that neutralize DNA’s phosphate backbone, preventing denaturation. This is critical for gene delivery systems targeting acidic tumor microenvironments .

- Experimental validation : Use circular dichroism (CD) spectroscopy to monitor DNA helix stability in pH 4–5 buffers with/without the compound .

Methodological Best Practices

- Synthetic Optimization : Prioritize microwave-assisted synthesis for faster reaction kinetics and higher yields .

- Data Reproducibility : Report NMR solvent (e.g., CDCl) and LC-MS ionization mode (e.g., ESI+) to enable cross-lab comparisons .

- Ethical Compliance : Adhere to institutional guidelines for fluorinated waste disposal due to environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.